

In-Depth Technical Guide to tert-Butyl (7aminoheptyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and synthetic methodology for **tert-Butyl (7-aminoheptyl)carbamate**. This bifunctional linker is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.

Core Spectroscopic Data

The following tables summarize the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **tert-Butyl (7-aminoheptyl)carbamate**, providing a clear reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

Reported in a peer-reviewed study by Servín et al. (2017) and corroborated by other chemical data suppliers.[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.52	Broad Singlet	1H	-NH- (Carbamate)
3.12	Quadrupole	2H	-CH₂-NH-Boc
2.70	Triplet	2H	-CH2-NH2
1.43 - 1.23	Multiplet	19H	-C(CH₃)₃ and internal -CH₂-

Table 2: 13 C NMR Spectroscopic Data

Data sourced from peer-reviewed literature.[1]

Chemical Shift (δ) ppm	Assignment
155.0	C=O (Carbamate)
78.0	-C(CH ₃)3
41.1	-CH ₂ -NH-Boc
39.6	-CH ₂ -NH ₂
32.5	Methylene Carbon
29.0	Methylene Carbon
28.1	Methylene Carbon
27.4	-C(CH ₃)3
25.8	Methylene Carbon
25.7	Methylene Carbon

Table 3: Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EIMS) fragmentation data.[1]



m/z	Relative Intensity	Assignment
230	2%	[M]+
173	23%	[M - C4H9] ⁺
157	51%	[M - OC ₄ H ₉] ⁺
145	31%	
112	28%	_
100	54%	_
57	100%	

Note on Infrared (IR) Spectroscopy: As of the latest literature review, a publicly available, high-resolution experimental FT-IR spectrum specifically for **tert-Butyl (7-aminoheptyl)carbamate** has not been identified. However, the expected characteristic absorption bands would include:

- N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹
- N-H stretch (carbamate): A single band around 3300 cm⁻¹
- C-H stretch (alkane): Multiple bands in the region of 2960-2850 cm⁻¹
- C=O stretch (carbamate): A strong absorption band around 1680 cm⁻¹
- N-H bend (primary amine): A band in the region of 1650-1580 cm⁻¹

Experimental Protocols

The synthesis of **tert-Butyl (7-aminoheptyl)carbamate** is most commonly achieved through the selective mono-N-Boc protection of 1,7-diaminoheptane. The following protocol is a generalized yet detailed procedure based on established methodologies.

Synthesis of tert-Butyl (7-aminoheptyl)carbamate

This procedure involves the reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high yields of the mono-protected product is the slow, dropwise



addition of the Boc₂O solution to a solution containing an excess of the diamine.

Materials:

- 1,7-diaminoheptane
- Di-tert-butyl dicarbonate (Boc₂O)
- Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Triethylamine (Et₃N) (optional, as a base)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

- In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in chloroform (or dichloromethane).
- In a separate container, dissolve di-tert-butyl dicarbonate (1 equivalent) in chloroform.
- Slowly, and with vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the 1,7-diaminoheptane solution over a period of 1-2 hours at room temperature.
- Allow the reaction mixture to stir at room temperature for an additional 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure chloroform and gradually increasing the polarity with methanol (e.g., 0-10% MeOH) containing a small amount of triethylamine (e.g., 1%), is



typically effective for separating the desired mono-Boc-protected product from the di-Bocprotected byproduct and unreacted diamine.

Combine the fractions containing the pure product (as determined by TLC) and concentrate
under reduced pressure to yield tert-Butyl (7-aminoheptyl)carbamate as a colorless semisolid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **tert-Butyl (7-aminoheptyl)carbamate**.



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Caption: Workflow for the synthesis and purification of tert-Butyl (7-aminoheptyl)carbamate.

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References

1. tert-Butyl carbamate [webbook.nist.gov]



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